Thalidomide-O-COOH
Overview
Description
E3 ligase Ligand 3 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. E3 ligases are enzymes that facilitate the transfer of ubiquitin from an E2 enzyme to a substrate protein, marking it for degradation by the proteasome . E3 ligase Ligand 3 is specifically designed to bind to E3 ligases, thereby influencing the ubiquitination process and regulating protein levels within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of E3 ligase Ligand 3 may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high consistency and quality . Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 3 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to create derivatives with different functionalities .
Common Reagents and Conditions: Common reagents used in the reactions involving E3 ligase Ligand 3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of E3 ligase Ligand 3 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
E3 ligase Ligand 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the ubiquitination process and to develop new methods for protein degradation . In biology, it helps researchers understand the regulation of protein levels and the role of ubiquitination in cellular processes . In medicine, E3 ligase Ligand 3 is being explored as a potential therapeutic agent for diseases such as cancer, where dysregulation of protein degradation is a common feature . In industry, it is used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins .
Mechanism of Action
E3 ligase Ligand 3 exerts its effects by binding to E3 ligases and facilitating the transfer of ubiquitin to substrate proteins . This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein . The ubiquitinated substrate is then recognized and degraded by the proteasome, leading to a decrease in its cellular levels . The molecular targets of E3 ligase Ligand 3 include various E3 ligases that are involved in different cellular pathways, such as cell cycle regulation, DNA repair, and signal transduction .
Comparison with Similar Compounds
E3 ligase Ligand 3 can be compared with other similar compounds, such as cereblon and von Hippel–Lindau ligands . While all these compounds target E3 ligases, E3 ligase Ligand 3 is unique in its binding affinity and specificity for certain E3 ligases . This uniqueness allows it to be used in specific applications where other ligands may not be effective . Similar compounds include cereblon, von Hippel–Lindau, and MDM2 ligands .
Biological Activity
Thalidomide-O-COOH, a derivative of thalidomide, has garnered interest due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Thalidomide and Its Derivatives
Thalidomide, originally developed as a sedative, was later found to have immunomodulatory and anti-inflammatory properties. Its derivatives, including this compound, are being investigated for enhanced therapeutic effects with reduced toxicity. Notably, thalidomide acts through various pathways, including the modulation of cytokine production and inhibition of angiogenesis.
This compound exhibits its biological activity through several mechanisms:
- Cytokine Modulation : Thalidomide and its derivatives selectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from monocytes. This action is crucial in conditions characterized by excessive inflammation .
- Inhibition of NF-κB : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a significant role in regulating immune responses .
- Induction of Apoptosis : Recent studies indicate that this compound can induce apoptosis in cancer cells, enhancing its potential as an anticancer agent .
Anticancer Activity
A study conducted on various thalidomide analogs demonstrated significant antiproliferative effects against human cancer cell lines. For instance, compound XIVc showed a reduction in NFκB P65 levels and an increase in caspase-8 levels in HepG-2 cells, indicating its potential as an anticancer drug .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Thalidomide | HepG-2 | 11.26 ± 0.54 |
Compound XIVc | HepG-2 | 2.03 ± 0.11 |
Compound XIVc | PC3 | 2.51 ± 0.20 |
Compound XIVc | MCF-7 | 0.82 ± 0.02 |
Immunomodulatory Effects
This compound has shown promise in modulating immune responses by enhancing T cell proliferation, particularly in the CD8+ subset. This shift towards a Th2 cytokine profile may have implications for autoimmune diseases and inflammatory conditions .
Comparative Analysis of Thalidomide Derivatives
The following table summarizes the biological activity of thalidomide and its derivatives:
Compound Name | Mechanism of Action | Primary Activity |
---|---|---|
Thalidomide | TNF-α inhibition, NF-κB modulation | Anti-inflammatory, anticancer |
This compound | Enhanced TNF-α inhibition, apoptosis induction | Potential anticancer agent |
Fluoro-thalidomide | Stable enantiomers, TNF-α suppression | Reduced teratogenicity |
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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